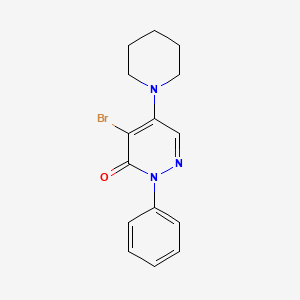
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains a bromine atom, a phenyl group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester.
Phenylation: The phenyl group can be introduced via a Suzuki coupling reaction between the brominated pyridazinone and a phenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl group or the piperidine ring.
Reduction: Reduction reactions can target the bromine atom or the pyridazinone core.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified phenyl or piperidine groups.
Reduction: Reduced derivatives with modified bromine or pyridazinone core.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The phenyl group may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-bromo-2-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone: This compound is similar in structure but contains a pyrrolidine ring instead of a piperidine ring.
4-chloro-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one: This compound has a chlorine atom instead of a bromine atom.
4-bromo-2-phenyl-5-(morpholin-4-yl)-2,3-dihydropyridazin-3-one: This compound contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-bromo-2-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one is unique due to the presence of the piperidine ring, which can influence its biological activity and chemical reactivity. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C15H16BrN3O |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
4-bromo-2-phenyl-5-piperidin-1-ylpyridazin-3-one |
InChI |
InChI=1S/C15H16BrN3O/c16-14-13(18-9-5-2-6-10-18)11-17-19(15(14)20)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChIキー |
PFFQYDKLRPGBSH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br |
溶解性 |
14.9 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















